
Hsd17B13-IN-29
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsd17B13-IN-29 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. This compound is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13, which is associated with lipid metabolism in the liver .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthetic route typically involves the use of high-throughput screening to identify potential inhibitors, followed by optimization of the lead compounds . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of Hsd17B13-IN-29 would likely involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Hsd17B13-IN-29 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its potency and selectivity as an inhibitor.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced pharmacological properties. These derivatives are tested for their efficacy and safety in preclinical and clinical studies .
Applications De Recherche Scientifique
Hsd17B13-IN-29 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the enzyme hydroxysteroid 17-beta-dehydrogenase 13 and its role in lipid metabolism. In biology and medicine, it is investigated for its potential therapeutic effects in treating liver diseases, particularly nonalcoholic fatty liver disease and nonalcoholic steatohepatitis . Additionally, this compound is used in the development of diagnostic assays and as a reference compound in pharmacological studies .
Mécanisme D'action
The mechanism of action of Hsd17B13-IN-29 involves the inhibition of the enzyme hydroxysteroid 17-beta-dehydrogenase 13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting this enzyme, this compound reduces the accumulation of lipid droplets in hepatocytes, thereby mitigating liver inflammation and fibrosis . The molecular targets and pathways involved include the lipid droplet-associated proteins and the signaling pathways regulating lipid metabolism .
Comparaison Avec Des Composés Similaires
Hsd17B13-IN-29 is compared with other inhibitors of hydroxysteroid 17-beta-dehydrogenase 13, such as BI-3231. While both compounds are potent inhibitors, this compound has shown higher selectivity and potency in preclinical studies . Similar compounds include other members of the hydroxysteroid dehydrogenase family, which also play roles in steroid metabolism and have therapeutic potential in various diseases .
Propriétés
Formule moléculaire |
C23H14Cl2N4O3 |
|---|---|
Poids moléculaire |
465.3 g/mol |
Nom IUPAC |
3,5-dichloro-N-[3-[(2-cyanophenyl)methyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C23H14Cl2N4O3/c24-16-8-15(9-17(25)21(16)30)22(31)28-19-7-3-6-18-20(19)23(32)29(12-27-18)11-14-5-2-1-4-13(14)10-26/h1-9,12,30H,11H2,(H,28,31) |
Clé InChI |
CEDWRVDOKSMNOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


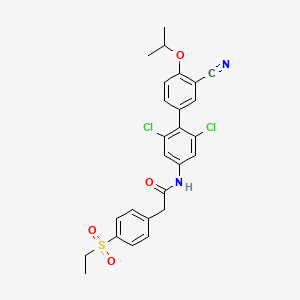

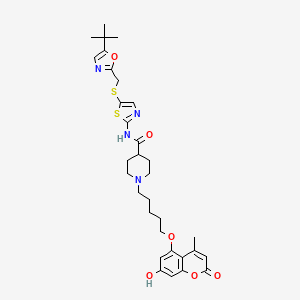
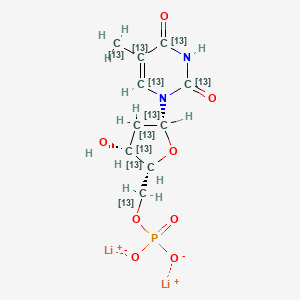

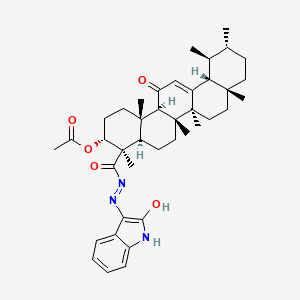

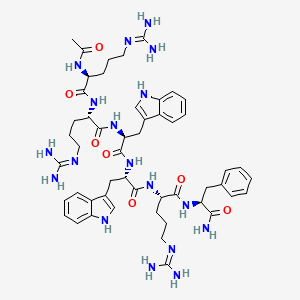
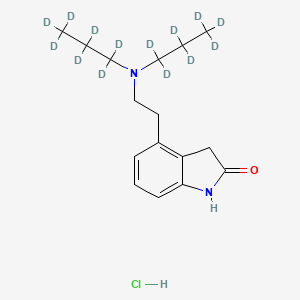
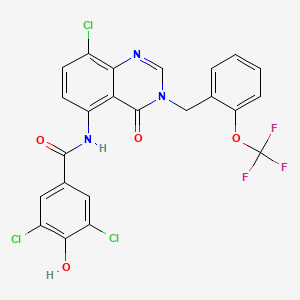
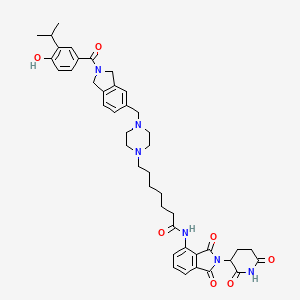
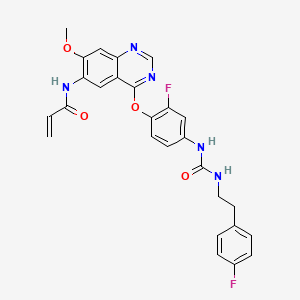
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12376031.png)
![(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide](/img/structure/B12376040.png)
